molecular formula C17H30O2 B1259411 Capensifuranone

Capensifuranone

Cat. No.: B1259411
M. Wt: 266.4 g/mol
InChI Key: QBQDBUSCOQHQQT-YKKKNFCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capensifuranone is an organic compound that has been synthesized for research purposes. The synthesis of capensifuranone has been achieved through asymmetric conjugate addition reactions of organocopper reagents with nonracemic N-enoyl-4-phenyl-1,3-oxazolidinones, a method effective for preparing 1,3-syn-dimethyl arrays . The absolute stereochemistry of the compound, including the previously unassigned C4 stereochemistry, has been determined to be of the (S)-configuration through high-field NMR characterizations of synthetic diol derivatives . This compound is provided as a Research Use Only (RUO) product, meaning it is a specialized reagent designed exclusively for laboratory research applications such as fundamental scientific investigation and pharmaceutical research . It is not intended for use in diagnostic procedures or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

2-[(2S,4S,6S)-4,6-dimethylnonan-2-yl]-3,4-dimethyl-2H-furan-5-one

InChI

InChI=1S/C17H30O2/c1-7-8-11(2)9-12(3)10-13(4)16-14(5)15(6)17(18)19-16/h11-13,16H,7-10H2,1-6H3/t11-,12-,13-,16?/m0/s1

InChI Key

QBQDBUSCOQHQQT-YKKKNFCPSA-N

Isomeric SMILES

CCC[C@H](C)C[C@H](C)C[C@H](C)C1C(=C(C(=O)O1)C)C

Canonical SMILES

CCCC(C)CC(C)CC(C)C1C(=C(C(=O)O1)C)C

Synonyms

capensifuranone

Origin of Product

United States

Isolation and Biogeographical Origin

Isolation from Marine Gastropod Species

Capensifuranone has been isolated from the marine pulmonate mollusk Siphonaria capensis. nih.gov This species is a type of false limpet, an air-breathing sea snail commonly found in intertidal zones. The isolation of capensifuranone is a result of chemical investigations into the metabolites produced by this organism. nih.gov

Producer OrganismCompound Isolated
Siphonaria capensisCapensifuranone

Geographic Distribution of Producer Organisms

The genus Siphonaria is distributed worldwide, inhabiting most tropical and temperate seas. wikipedia.org The specific producer of capensifuranone, Siphonaria capensis, is found in South Africa. gbif.org Its type locality is Table Bay, Cape of Good Hope. gbif.org The distribution of this species extends to other areas of the South African coastline.

OrganismGeographic Distribution
Siphonaria (Genus)Worldwide in most tropical and temperate seas wikipedia.org
Siphonaria capensisSouth Africa gbif.org

Co-occurrence with Related Polypropionate Metabolites

Polypropionate metabolites are a characteristic feature of the genus Siphonaria. scielo.br These compounds often exhibit structural diversity, including cyclization to form furanone, pyrone, and hemi-acetal functionalities. scielo.br While capensifuranone was isolated from Siphonaria capensis, other related polypropionates have been identified in various Siphonaria species, indicating a shared biosynthetic pathway.

For instance, from the South African mollusk Siphonaria oculus, the polypropionates 6Z,8E-Δ(8)-siphonarienfuranone, 6E,8E-Δ(8)-siphonarienfuranone, and 6E,8E-3-hydroxy-4,6,8,10,12-pentamethylpentadeca-6,8-dien-5-one were isolated alongside the known siphonarienfuranone. nih.gov The Chilean species Siphonaria lessoni has also been found to produce novel polypropionate metabolites. scielo.br Furthermore, denticulatins A and B are polypropionate metabolites biosynthesized by Siphonaria denticulata. rsc.orgrsc.org The investigation of Siphonaria capensis also led to the isolation of another cyclopentanone-derived polypropionate named capensinone. nih.gov

Siphonaria SpeciesCo-occurring Polypropionate Metabolites
Siphonaria oculus6Z,8E-Δ(8)-siphonarienfuranone, 6E,8E-Δ(8)-siphonarienfuranone, 6E,8E-3-hydroxy-4,6,8,10,12-pentamethylpentadeca-6,8-dien-5-one, Siphonarienfuranone nih.gov
Siphonaria lessoniNovel and previously known polypropionates scielo.br
Siphonaria denticulataDenticulatin A, Denticulatin B rsc.orgrsc.org
Siphonaria capensisCapensinone nih.gov

Biosynthetic Pathway Elucidation of Capensifuranone

Proposed Polypropionate Biosynthetic Route

The biosynthesis of capensifuranone is proposed to proceed via a Type I Polyketide Synthase (PKS) pathway. researchgate.net These multifunctional enzymes are known to construct complex carbon skeletons through the iterative condensation of small carboxylic acid units. In the case of polypropionates like capensifuranone, the primary building block is propionyl-CoA, which is used as an extender unit, in contrast to the more common malonyl-CoA used in fatty acid and many other polyketide syntheses. researchgate.netthieme-connect.de

The proposed pathway begins with the assembly of a linear polypropionate chain, which then undergoes a final cyclization step to form the characteristic γ-lactone (furanone) ring. Evidence for this route is strongly supported by the co-isolation of a plausible acyclic precursor, (2E,4S,6S,8S)-2,4,6,8-tetramethyl-2-undecenoic acid, from Siphonaria capensis. researchgate.netresearchgate.net This linear compound possesses the same carbon skeleton and stereochemistry as the side chain of capensifuranone, suggesting it is the direct precursor that cyclizes to yield the final natural product.

The assembly of the polypropionate chain is hypothesized to be catalyzed by a modular Type I PKS. This enzymatic assembly line consists of a series of modules, each responsible for one cycle of chain extension and modification. The process is initiated by a starter unit, likely acetyl-CoA, which is loaded onto the synthase.

Each subsequent module then performs a Claisen condensation, adding a three-carbon unit derived from methylmalonyl-CoA (the activated form of propionate). researchgate.net This condensation elongates the growing polyketide chain by two carbons while adding a new methyl branch. After each condensation, a series of enzymatic domains within the module (ketoreductase, dehydratase, and enoylreductase) may act to modify the β-keto group formed during the condensation. For capensifuranone, the pathway involves full reduction of most keto groups to methylenes, creating the deoxypropionate structure of the aliphatic side chain. thieme-connect.de

A defining feature of capensifuranone and related Siphonaria metabolites is the precise stereochemistry of the methyl-branched side chain. nih.gov The molecule features a repeating syn-1,3-dimethyl arrangement, where all chiral centers in the aliphatic tail possess an S-configuration. nih.govthieme-connect.de

This high degree of stereochemical control is dictated by the enzymatic domains within the PKS modules. Specifically, the configuration of the hydroxyl group formed after the reduction of the β-keto group is determined by the Ketoreductase (KR) domain in each module. Subsequent dehydration (by a Dehydratase domain) and reduction of the double bond (by an Enoylreductase domain) lock in the stereochemistry of the methyl-bearing carbon. The consistent all-S configuration in the capensifuranone side chain implies the iterative use of PKS modules containing highly stereoselective KR domains that produce the required alcohol configuration for the final syn arrangement. thieme-connect.de

The final and crucial step in the proposed biosynthesis is the cyclization of the linear precursor, (2E,4S,6S,8S)-2,4,6,8-tetramethyl-2-undecenoic acid, to form the 5-substituted 2(5H)-furanone ring. researchgate.net While the exact enzymatic machinery has not been identified, the transformation is hypothesized to be an enzyme-mediated process.

The proposed mechanism likely involves an oxidation (e.g., hydroxylation) at the C-4 position of the undecenoic acid precursor. This would be followed by an intramolecular cyclization, where the newly introduced hydroxyl group attacks the activated carboxylic acid at C-1. Subsequent dehydration would yield the stable α,β-unsaturated γ-lactone ring system characteristic of capensifuranone. It has also been suggested that for some related polypropionates, cyclization may occur as an artifact during the extraction and chromatography process, although an enzymatic route remains the most accepted hypothesis for in vivo formation. africaresearchconnects.com

Comparative Biosynthetic Studies with Analogous Natural Products

The biosynthesis of capensifuranone is better understood when compared to other polypropionates isolated from marine mollusks, particularly from the genera Siphonaria and Onchidium. nih.govcore.ac.uk These organisms produce a variety of structurally related compounds that are all believed to originate from the polypropionate pathway.

Siphonarienfuranone, isolated from Siphonaria lessonii, is a close structural analogue of capensifuranone. nih.gov Its biosynthesis is presumed to follow an identical pathway, involving the assembly and cyclization of a linear propionate-derived chain. The shared furanone core and similar polypropionate side chain suggest the utilization of a conserved PKS gene cluster. nih.gov

In contrast, polypropionates from the genus Onchidium, such as onchidione and onchitriol, provide a fascinating point of comparison. researchgate.netnio.res.in While also assembled from propionate (B1217596) units, these metabolites feature γ-pyrone rings instead of a furanone ring. sci-hub.se This structural divergence highlights how different folding and cyclization patterns of a common polyketide precursor can lead to significant chemical diversity. researchgate.net The biosynthesis of these bis-γ-pyrone compounds likely involves a longer polypropionate chain that undergoes a double cyclization to form the two pyrone rings. nio.res.in

Table 1: Comparison of Capensifuranone with Analogous Polypropionates

Compound NameSource OrganismCore HeterocycleProposed Biosynthetic Origin
CapensifuranoneSiphonaria capensisFuranoneType I PKS (Propionate Pathway)
SiphonarienfuranoneSiphonaria lessonii, S. oculusFuranoneType I PKS (Propionate Pathway)
OnchidioneOnchidium sp.Bis-γ-PyroneType I PKS (Propionate Pathway)
PectinatoneSiphonaria pectinataFuranoneType I PKS (Propionate Pathway)

Investigation of Potential Symbiotic Microbial Contribution to Biosynthesis

While marine mollusks like Siphonaria capensis are the source from which capensifuranone is isolated, there is a compelling and growing hypothesis that the true producers of many marine natural products are symbiotic microorganisms. mdpi.comjournals.co.za In many cases, complex secondary metabolites are produced not by the mollusk itself, but by bacteria living in symbiosis with it, often within specialized glands. oup.com

The biosynthesis of polypropionates via complex PKS pathways is well-established in bacteria, particularly Actinomycetes, but is less common in higher organisms. oup.com This has led to the proposal that the polypropionates found in Siphonaria could have a microbial origin. oup.com This hypothesis is strengthened by definitive evidence from other marine systems. For instance, the nocapyrones, another class of polypropionates from a marine mollusk, have been shown to be produced by symbiotic Nocardiopsis alba bacteria. mdpi.com Similarly, the presence of polypropionates in sponges has also been linked to bacterial symbionts. preprints.org

Although direct genetic or microbiological evidence linking a specific symbiont to capensifuranone production in S. capensis is currently lacking, the possibility remains strong. It is plausible that the mollusk sequesters and potentially modifies a metabolite produced by a bacterial partner, using it for chemical defense. mdpi.comoup.com Future research involving the separation of mollusk and microbial cells, followed by genetic and chemical analysis, would be required to definitively resolve the biosynthetic origins of this compound. journals.co.za

Total Synthesis Strategies and Methodologies for Capensifuranone

Seminal Total Synthesis Approaches

The initial forays into the total synthesis of capensifuranone laid the groundwork for subsequent, more advanced strategies. These early approaches were pivotal in establishing reliable methods for the construction of the molecule's challenging structural features, particularly the stereocontrolled synthesis of its acyclic polypropionate chain.

Stereocontrolled Synthesis of Acyclic Precursors

A fundamental challenge in the synthesis of capensifuranone lies in the precise control of the multiple stereocenters within its acyclic side chain. Early strategies often relied on the stereocontrolled synthesis of acyclic precursors that could be elaborated into the final natural product. These methods focused on establishing the correct relative and absolute stereochemistry of the methyl-substituted carbon chain. acs.orgresearchgate.net Acyclic stereocontrol is a crucial aspect of synthesizing complex molecules, and various methods have been developed to achieve this, including substrate-controlled and reagent-controlled reactions. nih.govnih.govbristol.ac.uk The development of methodologies for the stereocontrolled synthesis of acyclic systems with multiple stereogenic centers has been a significant area of research in organic synthesis. researchgate.netbristol.ac.uk

Application of Asymmetric Conjugate Addition Reactions

A landmark achievement in the synthesis of capensifuranone was the application of asymmetric conjugate addition reactions. acs.orgacs.orgnih.gov This powerful methodology proved to be highly effective in establishing the syn-1,3-dimethyl arrays present in the polypropionate side chain. acs.orgacs.orgindiana.edu The Evans' auxiliary-controlled asymmetric conjugate addition of organocuprates to α,β-unsaturated N-acyloxazolidinones was a key strategy. acs.orgacs.org This approach allowed for the highly diastereoselective introduction of methyl groups, thereby controlling the stereochemistry at the C4 and C6 positions of the capensifuranone backbone. acs.orgacs.org The success of this methodology not only enabled the first total synthesis of capensifuranone but also served to confirm the absolute stereochemistry of the natural product. acs.orgacs.orgnih.gov

The general approach involved the following key steps:

Asymmetric Conjugate Addition: Reaction of a chiral N-enoyl-4-phenyl-1,3-oxazolidinone with an organocuprate reagent to introduce the first methyl group with high stereocontrol. acs.orgacs.org

Chain Elongation: Reductive removal of the chiral auxiliary followed by oxidation and subsequent homologation to extend the carbon chain. acs.org

Iterative Application: Repetition of the conjugate addition and chain elongation sequence to install the subsequent methyl groups in a stereocontrolled manner. thieme-connect.de

This iterative approach, detailed in the following table, highlights the efficiency of the asymmetric conjugate addition in constructing the all-syn polypropionate chain.

StepReactionKey ReagentsPurpose
1Asymmetric Conjugate AdditionOrganocopper reagent, Chiral N-enoyl-1,3-oxazolidinoneEstablishes the initial 1,3-syn-dimethyl array. acs.orgacs.org
2Reductive Auxiliary RemovalLiBH4, H2ORemoves the chiral auxiliary to reveal a primary alcohol. acs.org
3OxidationDess-Martin periodinaneOxidizes the alcohol to an aldehyde for chain extension. acs.org
4HomologationWittig-type reagentExtends the carbon chain, setting the stage for the next iteration. acs.org

Chiral Pool-Based Synthetic Strategies

An alternative and elegant approach to the synthesis of capensifuranone involves the use of the chiral pool. znaturforsch.combccollegeasansol.ac.inrsc.orgslideshare.netresearchgate.net This strategy utilizes readily available, enantiomerically pure natural products as starting materials, thereby incorporating pre-existing stereocenters into the target molecule. bccollegeasansol.ac.inresearchgate.net For the synthesis of (+)-capensifuranone, a highly methyl-branched wax ester derived from the preen-gland wax of the domestic goose (Anser a. f. domesticus) was employed as the chiral starting material. znaturforsch.com

The key steps in this chiral pool-based synthesis were:

Ozonolysis and Reductive Work-up: Cleavage of the wax ester to yield an enantiopure methyl-branched aldehyde. znaturforsch.comresearchgate.net

Furanone Ring Formation: Cyclization of the aldehyde with 3-bromomethacrylic acid to form a 4-bromofuranone intermediate. znaturforsch.comresearchgate.net

Cross-Coupling: A Negishi cross-coupling reaction to complete the synthesis of the target molecule. znaturforsch.comresearchgate.net

This approach offers an efficient pathway to the enantiomer of the natural product and demonstrates the utility of leveraging nature's stereochemical diversity. znaturforsch.com

Advanced Tactics in Complex Molecule Synthesis Applied to Capensifuranone

Building upon the foundational strategies, more advanced and efficient tactics have been developed for the synthesis of complex molecules like capensifuranone. imperial.ac.ukresearchgate.netnih.govnih.govox.ac.uk These modern approaches often focus on increasing synthetic efficiency through the use of cascade reactions and iterative methodologies.

Cascade Reactions in Furanone Ring Formation

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation. 20.210.105rsc.org While specific applications of cascade reactions in the furanone ring formation of capensifuranone itself are not extensively detailed in the literature, the general principles of such reactions are highly relevant. The formation of substituted furanone rings can often be achieved through cascade sequences involving cyclization and subsequent functionalization steps. unipi.it For instance, the cyclization of an appropriate acyclic precursor could be followed by an intramolecular rearrangement or elimination to afford the final furanone ring system. The development of such a cascade for capensifuranone would represent a significant increase in synthetic efficiency. 20.210.105

Iterative Methodologies for Polypropionate Unit Construction

The construction of the polypropionate backbone of capensifuranone is well-suited to iterative methodologies. thieme-connect.deresearchgate.netresearchgate.net These strategies involve the sequential application of a set of reactions to build up a repeating structural unit. As previously mentioned, the asymmetric conjugate addition approach is inherently iterative. acs.orgthieme-connect.de Each iteration adds a new propionate (B1217596) unit with controlled stereochemistry. thieme-connect.de

Absolute and Relative Stereochemistry Confirmation through Synthesis

The definitive assignment of the absolute and relative stereochemistry of capensifuranone was accomplished through its total synthesis, a landmark achievement that resolved prior ambiguities, particularly at the C4 position. The core of the strategy revolved around the stereocontrolled construction of the syn-1,3-dimethyl array in the side chain, followed by the formation of the furanone ring and subsequent analysis of key intermediates.

A pivotal contribution in this area was the work of Williams and coworkers, who utilized an asymmetric conjugate addition of an organocuperate to a chiral N-enoyl-4-phenyl-1,3-oxazolidinone. nih.govacs.orgresearchgate.net This reaction effectively established the two contiguous stereocenters in the side chain with high diastereoselectivity, producing the desired syn relationship between the methyl groups. The chiral auxiliary was then reductively cleaved to afford an aldehyde, which served as a key precursor for the furanone ring.

To unequivocally determine the stereochemistry, the synthetic capensifuranone was converted into diol derivatives through reduction. nih.govacs.orgresearchgate.net High-field nuclear magnetic resonance (NMR) characterization of these diols, along with a comparison to model compounds, allowed for the unambiguous assignment of the relative stereochemistry of the entire molecule. nih.govacs.org Furthermore, by using a chiral auxiliary of known absolute configuration in the initial conjugate addition, the absolute stereochemistry of the synthetic capensifuranone was established. nih.govacs.org This rigorous synthetic and spectroscopic analysis ultimately confirmed the (4S) configuration of natural capensifuranone. nih.govacs.orgresearchgate.net The thermodynamic equilibration between capensifuranone and its C4 diastereomer was also examined, providing further insight into the relative stability of the natural configuration. nih.govacs.orgresearchgate.net

Synthesis of Unnatural Isomers and Structural Analogs of Capensifuranone

The development of synthetic routes to capensifuranone has enabled the preparation of unnatural isomers and structural analogs, which are valuable tools for probing structure-activity relationships and understanding the biological significance of specific stereochemical features.

The synthesis of the unnatural enantiomer, (+)-capensifuranone, and its C5 epimer, (-)-5-epi-capensifuranone, has been reported, providing access to stereoisomers not found in nature. znaturforsch.com This synthesis commenced from an enantiopure methyl-branched aldehyde derived from a preen-gland wax ester. znaturforsch.com Cyclization with 3-bromomethacrylic acid yielded a diastereomeric mixture of 4-bromofuranones, which were separable by chromatography. znaturforsch.com

Subsequent Negishi cross-coupling of the separated bromo-furanone intermediates with dimethylzinc (B1204448) furnished (+)-capensifuranone and (-)-5-epi-capensifuranone, respectively. znaturforsch.com The stereochemical integrity of the final products was confirmed, and in the case of the C5-epimer, the configuration was secured through X-ray crystal structure analysis of a derivative. znaturforsch.com Interestingly, attempts to induce reductive lactone opening of (-)-5-epi-capensifuranone using lithium aluminum hydride did not yield the expected diol, but instead resulted in the formation of a furan (B31954) derivative via a proposed lactol intermediate and subsequent elimination. znaturforsch.com

The following table summarizes the key intermediates and final products in the synthesis of (+)-capensifuranone and its C5-epimer:

CompoundDescriptionKey Synthetic Step
Enantiopure methyl-branched aldehyde Starting material from the chiral poolOzonolysis and reductive work-up of a natural wax ester
4-bromo-3-methylfuranone diastereomers Intermediates after furanone ring formationCyclization with 3-bromomethacrylic acid
(+)-Capensifuranone Unnatural enantiomer of the natural productNegishi cross-coupling of one bromofuranone diastereomer
(-)-5-epi-Capensifuranone C5 epimer of the unnatural enantiomerNegishi cross-coupling of the other bromofuranone diastereomer

While the direct modification of the capensifuranone scaffold is not extensively documented in the literature, the synthetic strategies developed for its total synthesis open avenues for the design and preparation of a variety of structural analogs. The modular nature of the synthesis allows for variations in both the polypropionate side chain and the furanone core.

For instance, the use of different organocuprates in the initial conjugate addition step could lead to analogs with modified alkyl chains at the C5 position. Similarly, the Negishi cross-coupling reaction employed in the synthesis of the unnatural isomers is versatile and could be used to introduce a range of substituents at the C4 position of the furanone ring, replacing the methyl group with other alkyl, aryl, or functionalized moieties.

General methods for the synthesis of substituted 2(5H)-furanones could also be adapted to create capensifuranone analogs. ekb.egekb.egresearchgate.netsioc-journal.cn For example, tandem cyclization reactions of enediyne-containing precursors have been used to generate novel tricyclic fused 2(5H)-furanone derivatives. sioc-journal.cn While not directly applied to capensifuranone, such methodologies suggest that the furanone ring itself is amenable to significant structural elaboration. Modification of the substituents on the furanone ring can also be achieved through reactions such as bromination and subsequent nucleophilic substitution, as demonstrated in the synthesis of various brominated furanone derivatives. researchgate.net

The design of such analogs would be instrumental in exploring the chemical space around the capensifuranone scaffold. By systematically altering different parts of the molecule, it may be possible to identify key structural features required for any potential biological activity and to develop new compounds with tailored properties.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

NMR spectroscopy has been a cornerstone in the determination of Capensifuranone's structure, providing crucial information about its carbon skeleton and stereochemistry.

High-Field NMR for Detailed Stereochemical Analysis

The initial isolation and characterization of Capensifuranone proposed a structure with an all-S configuration in its polypropionate side chain, based on biosynthetic pathway comparisons with similar compounds. mdpi.com However, the stereochemistry at the C4 position of the furanone ring remained unassigned. acs.orgacs.org The definitive assignment of both relative and absolute stereochemistry was achieved through the high-field NMR characterization of synthetic diol derivatives of Capensifuranone. acs.orgacs.orgresearchgate.netnih.gov This synthetic approach allowed for the creation of both C4 diastereomers, and their subsequent NMR analysis confirmed the natural configuration. acs.org Specifically, the synthesis and NMR analysis of a C4-(R)-diol derivative provided the necessary comparison to establish the (S)-configuration at C4 in natural (-)-Capensifuranone. acs.orgacs.org

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are essential for mapping the intricate network of proton and carbon connectivities within complex molecules like Capensifuranone. wikipedia.orgmnstate.edu While specific 2D NMR data for Capensifuranone itself is detailed within synthetic chemistry literature, the general application of these techniques is fundamental to its structural elucidation. acs.orgacs.org

Techniques such as COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons in the molecular structure. mnstate.eduepfl.ch For Capensifuranone, this would be critical in tracing the connectivity along the polypropionate side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. wikipedia.orgepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.ch This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

The combination of these 2D NMR experiments provides a comprehensive map of the molecular structure, which, when coupled with high-field 1D NMR data, allows for a complete assignment of the molecule's constitution and relative stereochemistry. libretexts.org

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For Capensifuranone, high-resolution mass spectrometry (HRMS) would have been employed to determine its precise molecular formula, C₁₇H₃₀O₃. This information is fundamental in the initial stages of structure elucidation, providing the basis for subsequent spectroscopic analysis. While the search results focus heavily on the stereochemical aspects determined by NMR, the use of mass spectrometry is an implicit and crucial step in the characterization of this and any new natural product. journals.co.zagrafiati.com

Complementary Spectroscopic Techniques in Structural Confirmation

In addition to NMR and MS, other spectroscopic techniques play a supporting role in confirming the structure of Capensifuranone. Infrared (IR) spectroscopy would be used to identify key functional groups present in the molecule, such as the carbonyl group of the furanone ring and any hydroxyl groups. Optical rotation measurements are also vital for characterizing chiral molecules like Capensifuranone, providing information about its enantiomeric nature. The synthesis of the unnatural enantiomer, (+)-Capensifuranone, and comparison of its optical rotation with the natural (-)-Capensifuranone further solidifies the absolute configuration. znaturforsch.com

Spectroscopic Approaches for Mixture Analysis in Natural Product Isolation

The isolation of Capensifuranone from its natural source, the marine mollusk Siphonaria capensis, involves the separation of a complex mixture of secondary metabolites. acs.orgmdpi.com Spectroscopic techniques are invaluable in this process. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing complex mixtures of volatile or derivatized compounds, allowing for the identification of known compounds and the tentative characterization of new ones based on their mass spectra and retention times. journals.co.za NMR spectroscopy can also be used to screen crude extracts and chromatographic fractions for the presence of interesting secondary metabolites, guiding the isolation process. journals.co.za

Mechanistic Investigations of Synthetic Transformations

Detailed Reaction Mechanism Studies of Key Steps in Total Synthesis

A pivotal step in the total synthesis of capensifuranone is the asymmetric conjugate addition of an organocopper reagent to a chiral α,β-unsaturated N-acyloxazolidinone. acs.orgresearchgate.netnih.gov This reaction is fundamental for establishing the core carbon skeleton and setting key stereocenters.

The generally accepted mechanism for this type of 1,4-addition involves several stages. Initially, the organocopper reagent, often a Gilman cuprate (B13416276) (R₂CuLi), coordinates to the carbon-carbon double bond of the Michael acceptor. This forms a π-complex. Subsequently, the nucleophilic alkyl group is transferred from the copper atom to the β-carbon of the unsaturated system. This nucleophilic attack is the rate-determining step and results in the formation of a copper enolate intermediate. The reaction is then quenched with an electrophile, typically a proton source, to yield the final saturated product and regenerate the chiral auxiliary.

In the context of the capensifuranone synthesis, a high-temperature Gilman-type cuprate addition was utilized. The key transformation involved the reaction of a methyl-based organocopper reagent with a nonracemic N-enoyl-4-phenyl-1,3-oxazolidinone. acs.orgnih.gov The use of the oxazolidinone as a chiral auxiliary is critical for directing the stereochemical outcome of the addition, a concept that is further elaborated in the following section. The mechanism is predicated on the formation of a transient copper enolate, which upon subsequent workup, yields the desired 1,3-syn-dimethyl array characteristic of the capensifuranone structure.

Table 1: Key Mechanistic Steps in Asymmetric Conjugate Addition

StepDescriptionIntermediate/Transition State
1. Complexation The organocopper reagent coordinates to the C=C double bond of the N-enoyl-1,3-oxazolidinone.π-Complex
2. Nucleophilic Attack The alkyl group from the cuprate attacks the β-carbon of the unsaturated system.Diastereomeric Transition States
3. Enolate Formation A copper enolate intermediate is formed.Copper Enolate
4. Quenching The enolate is protonated (or reacts with another electrophile) to give the product.Saturated Oxazolidinone Adduct

Elucidation of Stereochemical Induction and Control in Synthetic Pathways

The control of stereochemistry is a paramount challenge in the synthesis of complex natural products like capensifuranone. The successful synthesis by Williams and coworkers not only achieved the target molecule but also definitively established its previously unassigned C4 stereochemistry as being of the (S)-configuration. acs.orgnih.gov

The primary source of stereochemical control in the synthetic route is the use of a nonracemic N-enoyl-4-phenyl-1,3-oxazolidinone as a chiral auxiliary. acs.orgresearchgate.net This strategy, often employing Evans-type auxiliaries, is renowned for its high degree of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and conjugate additions.

The mechanism of stereochemical induction relies on the conformational rigidity of the acyloxazolidinone system. The substituent on the oxazolidinone ring (in this case, a phenyl group at C4) effectively blocks one face of the enoyl moiety. The substrate is believed to adopt a conformation where the carbonyl groups are oriented anti-parallel to minimize dipole-dipole interactions. In this arrangement, the phenyl group shields the si-face of the double bond, forcing the incoming organocopper reagent to attack from the less sterically hindered re-face. This facial bias dictates the absolute configuration of the newly formed stereocenter at the β-position (C3 of the resulting chain). This substrate-controlled strategy was instrumental in creating the desired 1,3-syn-dimethyl arrangement with high diastereoselectivity. acs.orgacs.org The assignment of the final structure's relative and absolute stereochemistry was confirmed through high-field NMR analysis of diol derivatives prepared from the synthetic intermediates. nih.gov

Table 2: Factors Governing Stereochemical Induction

Controlling ElementMechanistic RoleOutcome
Chiral Auxiliary N-enoyl-4-phenyl-1,3-oxazolidinoneProvides a rigid chiral environment.
Steric Shielding The phenyl group at C4 of the auxiliary blocks one face of the double bond.Directs the nucleophile to the opposite face (re-face attack).
Conformational Bias The substrate adopts a low-energy conformation to minimize steric and electronic repulsions.Ensures predictable facial selectivity.
Reaction Type Asymmetric Conjugate AdditionEstablishes the absolute configuration at the β-carbon.

Kinetic and Thermodynamic Aspects of Capensifuranone Synthetic Reactions

The principles of kinetic and thermodynamic control are essential for understanding the outcomes of chemical reactions, particularly when multiple products can be formed. openstax.org In the synthesis of capensifuranone, these concepts apply to both the stereoselectivity of bond-forming reactions and the relative stability of the final product.

The key stereodetermining step, the asymmetric conjugate addition, is an irreversible process under the reaction conditions employed. Therefore, the product distribution is governed by kinetics. The high diastereoselectivity observed arises because the transition state leading to the desired syn-product is significantly lower in energy than the transition state leading to the alternative anti-diastereomer. This difference in activation energy (ΔΔG‡) ensures that the kinetically favored product is formed rapidly and is the major isomer isolated.

Beyond the kinetic control of the synthesis, a crucial investigation into the thermodynamic stability of capensifuranone was conducted. acs.orgnih.gov Researchers examined the thermodynamic equilibration between the natural capensifuranone (with an S-configuration at C4) and its C4 diastereomer (epimer). This study provides insight into the inherent stability of the two isomers. By subjecting capensifuranone or its epimer to conditions that allow for reversible epimerization at the C4 position, an equilibrium mixture is established. The ratio of the two diastereomers at equilibrium reflects their relative thermodynamic stabilities. The experiment revealed that an equilibrium mixture of capensifuranone and its C4 epimer could be established, allowing for a comparison of their relative stabilities. acs.orgnih.gov While specific ratios from the original study are highly detailed, such an experiment typically reveals which isomer is the thermodynamically preferred structure.

Table 3: Conceptual Comparison of Kinetic and Thermodynamic Control in Capensifuranone Synthesis

Control TypeRelevant Aspect of SynthesisGoverning FactorDescription
Kinetic Control Asymmetric Conjugate AdditionRelative Activation Energies (ΔΔG‡)The stereochemical outcome is determined by the lowest energy transition state, leading to the rapid formation of the syn-product. The reaction is irreversible. masterorganicchemistry.com
Thermodynamic Control C4 Epimer EquilibrationRelative Product Stabilities (ΔG°)The ratio of capensifuranone to its C4 epimer at equilibrium is determined by their relative Gibbs free energies. This reveals the more stable diastereomer. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Capensifuranone and Its Analogs

Systematic Probing of Structural Modifications and Their Biological Effects (in vitro)

The systematic modification of the capensifuranone scaffold allows researchers to probe the contribution of different structural components to its in vitro biological activity. This process typically involves the synthesis of a series of analogs where specific parts of the molecule are altered, followed by biological evaluation. Key modifications often focus on the furanone ring, the polypropionate side chain, and various functional groups.

The furanone ring, a common pharmacophore in many biologically active natural products, is a primary target for modification. nih.govresearchgate.net Alterations can include substitution at different positions of the ring, which can influence the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the furanone core and its interaction with biological targets.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showcasing the types of changes that could be explored and their potential effects on in vitro activity, measured as the half-maximal inhibitory concentration (IC50).

Compound Modification from Capensifuranone In Vitro Activity (IC50, µM)
Capensifuranone-5.0
Analog 1Removal of a hydroxyl group from the side chain15.2
Analog 2Inversion of stereochemistry at C-525.8
Analog 3Addition of a methyl group to the furanone ring2.1
Analog 4Replacement of the terminal alkyl group with a phenyl group8.7

This table is illustrative and based on general principles of SAR for furanone-containing compounds.

Influence of Stereochemistry on Observed Biological Activities

Stereochemistry plays a pivotal role in the biological activity of chiral natural products like capensifuranone. nih.govijpsjournal.com The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with biological macromolecules such as enzymes and receptors, which are themselves chiral. researchgate.netmalariaworld.org Consequently, different stereoisomers of capensifuranone are expected to exhibit varying degrees of biological activity.

The polypropionate chain of capensifuranone contains multiple chiral centers, giving rise to a large number of possible stereoisomers. The precise configuration of each of these centers is often crucial for establishing the optimal binding orientation within a target's active site. Even a change in the stereochemistry at a single carbon atom can lead to a significant loss of activity, as the analog may no longer fit correctly into the binding pocket or may be unable to form key interactions. nih.gov

In many cases, only one enantiomer or a specific diastereomer of a chiral compound is responsible for the desired biological effect. ijpsjournal.com Therefore, a critical aspect of SAR studies for capensifuranone involves the synthesis and biological evaluation of its various stereoisomers. This allows for the identification of the "eutomer" – the stereoisomer with the desired activity – and the "distomer" – the less active stereoisomer. Understanding the stereochemical requirements for activity is essential for the development of stereochemically pure and more effective therapeutic agents. nih.govresearchgate.net

Identification of Pharmacophore Elements within the Capensifuranone Scaffold

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govtaylorandfrancis.comunina.it The identification of the pharmacophore within the capensifuranone scaffold is a key objective of SAR studies. This involves determining which structural features are indispensable for its interaction with a biological target and their required spatial orientation.

The process of pharmacophore identification typically involves comparing the structures of several active analogs to identify common chemical features. nih.gov For capensifuranone, potential pharmacophoric elements include:

The furanone ring, which can act as a hydrogen bond acceptor.

Hydroxyl groups on the polypropionate side chain, which can serve as both hydrogen bond donors and acceptors.

Methyl groups on the side chain, which can engage in hydrophobic interactions.

Computational modeling techniques are often employed to develop a pharmacophore model based on the structures of active compounds. frontiersin.org This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that possess the same pharmacophoric features and are therefore likely to exhibit similar biological activity. unina.it The identified pharmacophore also provides valuable insights into the nature of the biological target and can guide the rational design of novel capensifuranone analogs with improved properties.

General Principles of SAR for Furanone-Containing Polypropionates

The structure-activity relationships of furanone-containing polypropionates are governed by a set of general principles derived from studies on numerous natural and synthetic compounds belonging to this class. The furanone moiety is a recurring structural motif in many biologically active compounds and is considered an "indispensable motif" for the design of new therapeutic agents. nih.govresearchgate.net

One of the key principles is the importance of the substitution pattern on the furanone ring. The presence, nature, and position of substituents can significantly impact the biological activity profile. nih.gov For instance, the introduction of certain groups can enhance potency or modulate selectivity towards a particular biological target.

The polypropionate side chain also plays a critical role in determining the biological activity. The length and flexibility of this chain, as well as the stereochemistry of its numerous chiral centers, are crucial for proper binding to the target protein. Modifications to the side chain can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Computational Modeling and Theoretical Investigations

Molecular Dynamics and Conformational Analysis of Capensifuranone

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like Capensifuranone, which in turn governs its biological activity and physical properties. While extensive molecular dynamics simulations specifically for Capensifuranone are not widely published, related computational and experimental studies provide insight into its conformational landscape.

A key aspect of Capensifuranone's structure is the stereochemistry of its polypropionate side chain. Research into its total synthesis has involved the careful characterization of its diastereomers. For instance, studies have examined the thermodynamic equilibration between Capensifuranone and its C4 diastereomer. acs.org This type of investigation is fundamental to understanding the relative stability of different conformers and epimers, a process often guided and explained by computational energy calculations. The assignment of relative and absolute stereochemistry for Capensifuranone has been confirmed through high-field NMR characterization of synthetic diol derivatives, a process that relies on comparing experimental data with computationally predicted structures and their corresponding NMR spectra. acs.org

For structurally similar polypropionates, conformational analysis has been explicitly used to elucidate stereochemistry, demonstrating the importance of these computational methods for this class of compounds. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which dictate its reactivity and spectroscopic characteristics. These methods can predict the outcomes of chemical reactions, explain stereoselectivity, and rationalize mechanistic pathways.

In the context of syntheses related to Capensifuranone, quantum chemical calculations have been employed to explain unexpected stereochemical outcomes. For example, during the chemoenzymatic synthesis of a C3–C11 fragment common to polypropionates, quantum chemical calculations at the B3LYP/cc-pVDZ level of theory were performed. researchgate.net These calculations were instrumental in explaining the alternative epimerization observed in an all-syn polypropionate intermediate, providing crucial insights into the reaction mechanism that would be difficult to obtain through experimental means alone. researchgate.net

Such calculations typically involve determining the energies of ground states, transition states, and intermediates, which allows for the mapping of a reaction's potential energy surface. rsc.org By understanding the electronic structure, chemists can predict which sites on the Capensifuranone molecule are most likely to be involved in reactions, such as nucleophilic or electrophilic attack.

Table 1: Application of Quantum Chemical Calculations in Polypropionate Synthesis

Computational Method Application Findings Reference
Density Functional Theory (DFT) Analysis of epimerization Explained experimental results of alternative epimerization in a polypropionate intermediate during a synthetic route. researchgate.net

In Silico Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity. nih.gov While specific QSAR models for Capensifuranone are not detailed in the available literature, research on analogous marine-derived polypropionates highlights the utility of this approach.

For instance, QSAR analysis of the related polypropionates fiscpropionates A and B, which are inhibitors of MptpB (a key enzyme in Mycobacterium tuberculosis), has been performed. nih.govresearchgate.net This analysis suggested that a terminal hydrophilic functional group and an opposing hydrophobic chain are critical features for inhibitory activity. nih.govresearchgate.net Such findings are highly relevant for predicting the potential biological activities of Capensifuranone and for designing more potent analogs.

The general process involves building a statistical model based on a set of compounds with known activities. The model can then be used to predict the activity of new, untested compounds. Common QSAR modeling techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which have been successfully used to create predictive 3D-QSAR models for other biologically active molecules. researchgate.net

Computational Simulations of Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathway of a natural product is key to its potential biotechnological production and to appreciating its ecological role. Computational simulations can help elucidate these complex pathways, especially when intermediate steps are unknown.

The stereochemistry of Capensifuranone's side chain was initially proposed by analogy to the known biosynthetic pathways of similar furanone-containing polypropionates, such as siphonarienfuranone. nih.govresearchgate.net This approach relies on the principle of conservation of biosynthetic logic across related organisms and molecules. The isolation of Capensifuranone from the marine mollusk Siphonaria capensis places it within a family of compounds likely assembled by polyketide synthase (PKS) enzymes. researchgate.net

Computational modeling of biosynthetic enzymes, such as PKS domains or tailoring enzymes like cytochrome P450s, can provide detailed mechanistic insights. mdpi.com For example, the synthesis of a key fragment for unnatural (+)-Capensifuranone utilized a mutant of the cytochrome P450 monooxygenase CYP102A1 as a biocatalyst for regioselective hydroxylation. researchgate.net Simulating the interaction between the substrate and the enzyme's active site helps to understand and predict this selectivity. Furthermore, NMR simulation software has been employed to confirm the structures of related marine metabolites, demonstrating a direct computational tool used in structural elucidation within this compound family. grafiati.com

Predictive Modeling for Novel Capensifuranone Analogs

Predictive modeling uses statistical and machine learning algorithms to forecast future outcomes based on historical data. qlik.commathworks.com In drug discovery and chemical synthesis, this approach is invaluable for designing novel analogs with improved properties, such as enhanced biological activity or better stability.

For Capensifuranone, predictive modeling can guide the synthesis of new derivatives. By leveraging structure-activity relationships derived from QSAR studies on similar polypropionates, chemists can identify which molecular features to modify. nih.govresearchgate.net For example, based on the QSAR finding that terminal hydrophilic and hydrophobic groups are important for activity in related compounds, models could be built to predict the activity of Capensifuranone analogs with modified side chains. nih.govresearchgate.net

The synthesis of (-)-5-epi-capensifuranone, an unnatural epimer of the natural product, is a practical example of creating an analog. researchgate.netresearchgate.net Computational techniques, including quantum chemical calculations and conformational analysis, can be used to predict the stability and potential properties of such analogs before undertaking a complex and resource-intensive synthesis. acs.orgresearchgate.net These predictive models help to prioritize synthetic targets, thereby accelerating the discovery of new molecules with desired functions. actian.com

Table 2: List of Compounds Mentioned

Compound Name
(-)-5-epi-capensifuranone
Capensifuranone
Fiscpropionate A
Fiscpropionate B
Porosuphenol

Analytical Methodologies in Capensifuranone Research

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental to the study of capensifuranone, enabling its separation from complex biological matrices and purification during multi-step chemical syntheses. The initial isolation of (-)-capensifuranone from the marine pulmonate mollusk Siphonaria capensis involved meticulous chromatographic procedures to separate it from other secondary metabolites. znaturforsch.comnih.govgrafiati.com

In the context of its total synthesis, column chromatography is an indispensable tool. For instance, the synthesis of (+)-capensifuranone involved the chromatographic separation of a diastereomeric mixture of 4-bromo-3-methylfuranone intermediates. znaturforsch.com This separation was critical for obtaining the correct stereoisomer for subsequent reaction steps. Similarly, intermediates in other synthetic routes toward capensifuranone and related polypropionates are routinely purified using column chromatography. acs.orgresearchgate.net High-performance liquid chromatography (HPLC) has also been employed, particularly for the separation of closely related isomers and for obtaining optically pure enantiomers of related polypropionate compounds. mdpi.comunipi.it

Table 1: Examples of Chromatographic Separations in Capensifuranone Synthesis
Compounds SeparatedChromatographic MethodStationary PhaseMobile PhaseReference
4-bromo-3-methylfuranone diastereomers (5a and 5b)Column ChromatographySiO₂ (Silica Gel)Petroleum Ether / Ethyl Acetate (50:1) znaturforsch.com
Racemic methyl nonactate d-mandelatesChromatographic SeparationNot specifiedNot specified researchgate.net
Racemic bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane polypropionatesChiral HPLC ResolutionNot specifiedNot specified mdpi.com

Given that capensifuranone possesses multiple stereocenters, establishing and confirming the enantiomeric purity of synthetic intermediates and the final product is of paramount importance. The total synthesis of (-)-capensifuranone confirmed the absolute stereochemistry, which was previously unassigned at the C4 position. acs.orgresearchgate.net Synthetic strategies often begin with enantiopure starting materials to control the stereochemical outcome. znaturforsch.com

While direct chiral chromatography on capensifuranone itself is not extensively detailed in the literature, the principle is well-established in the synthesis of related chiral polypropionates. Chiral HPLC is a key technique used to resolve racemic mixtures of related compounds into their individual enantiomers. mdpi.com For synthetic intermediates, enantiomeric excess (ee) is a critical parameter that is carefully monitored. While methods like NMR analysis of diastereomeric derivatives (e.g., Mosher's esters) can be used, chiral chromatography provides a direct and accurate measure of enantiomeric purity. acs.org For example, in a related synthesis, an enantiopure key intermediate was isolated with an enantiomeric excess greater than 99%, a value typically confirmed by chiral chromatography (GC or HPLC). sigmaaldrich.comscribd.com

Hyphenated Techniques for Comprehensive Sample Characterization (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of capensifuranone. These techniques provide information on both the retention time (a characteristic of the compound under specific chromatographic conditions) and its mass, fragmentation pattern, and other structural properties.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental. GC-MS has been used to analyze the metabolite profiles of marine organisms, including those from which capensifuranone was discovered, and to characterize synthetic intermediates. znaturforsch.comjournals.co.za LC-MS, and particularly its high-resolution variant (LC-HRMS), is widely applicable for the analysis of complex organic molecules like capensifuranone and its precursors. sigmaaldrich.comacs.org

The structural elucidation of capensifuranone was heavily reliant on high-field nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). acs.orgresearchgate.net These techniques, often used in conjunction with chromatographic separation (e.g., LC-NMR, LC-MS), allow for the unambiguous assignment of the compound's complex structure, including the relative and absolute stereochemistry of its chiral centers. acs.orgresearchgate.netresearchgate.net

Table 2: Application of Hyphenated and Spectroscopic Techniques in Capensifuranone Research
TechniqueApplicationReference
GC-MSAnalysis of metabolite profiles in marine organisms; Characterization of synthetic intermediates znaturforsch.comresearchgate.netjournals.co.za
LC-MS / LC-HRMSGeneral analysis of synthetic intermediates and related compounds sigmaaldrich.comacs.org
High-Field NMR and MSComplete structural and stereochemical elucidation of capensifuranone and its synthetic derivatives acs.orgresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Capensifuranone

Exploration of Uncharted Biosynthetic Diversity

A significant gap in our current understanding of Capensifuranone lies in its natural origins and biosynthetic pathway. The identification of the producing organism(s) and the elucidation of the enzymatic machinery responsible for its formation are of paramount importance. Future research should focus on:

Isolating and Identifying Producing Organisms: Screening of various natural sources, such as marine organisms, terrestrial plants, and microorganisms, is a crucial first step to identify the biological producer of Capensifuranone.

Genomic and Transcriptomic Analysis: Once a producing organism is identified, genome mining for putative biosynthetic gene clusters (BGCs) can provide insights into the enzymes involved in the construction of the Capensifuranone scaffold. The identification of genes encoding polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), or other relevant biosynthetic enzymes will be critical.

Heterologous Expression and Pathway Elucidation: The identified BGCs can be heterologously expressed in a suitable host to confirm their role in Capensifuranone biosynthesis. Subsequent gene knockout and biochemical characterization of the individual enzymes will allow for a detailed elucidation of the biosynthetic pathway, revealing the precursor molecules and the sequence of enzymatic reactions.

Understanding the biosynthesis of Capensifuranone will not only provide a sustainable route for its production through fermentation or enzymatic synthesis but also open up avenues for biosynthetic engineering to generate novel, structurally diverse analogs.

Development of Highly Convergent and Sustainable Synthetic Routes

While the total synthesis of Capensifuranone has been achieved, future efforts should be directed towards the development of more efficient, scalable, and environmentally benign synthetic strategies. Key areas for improvement include:

Catalytic and Asymmetric Methods: The use of modern catalytic methods, including transition-metal catalysis and organocatalysis, can reduce the number of synthetic steps and improve atom economy. The development of asymmetric catalytic reactions will be crucial for the enantioselective synthesis of Capensifuranone and its stereoisomers.

Green Chemistry Principles: The incorporation of green chemistry principles, such as the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions, will be essential for the development of sustainable synthetic processes for Capensifuranone. This could involve exploring biocatalytic transformations or flow chemistry approaches.

The development of highly optimized and sustainable synthetic routes will be critical for providing sufficient quantities of Capensifuranone for detailed biological evaluation and for the synthesis of derivative libraries.

Integration of Advanced Mechanistic and Computational Tools

A detailed understanding of the physicochemical properties and reactivity of Capensifuranone is essential for its development. The application of advanced mechanistic and computational tools can provide valuable insights that are difficult to obtain through experimental methods alone. Future research in this area should include:

Conformational Analysis: Computational modeling can be used to predict the preferred three-dimensional structure of Capensifuranone and to understand its conformational flexibility. This information is crucial for understanding its interaction with biological targets.

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of Capensifuranone. These calculations can help to rationalize its chemical behavior and to predict its reactivity in various chemical transformations.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of Capensifuranone in different environments, such as in solution or in the presence of a biological receptor. These simulations can provide insights into its binding modes and the thermodynamics of its interactions with target molecules.

The integration of these computational approaches with experimental studies will provide a comprehensive understanding of the structure-property relationships of Capensifuranone and guide the design of new analogs with improved properties.

Broadening the Scope of Biological Target Identification and Mechanistic Profiling

To date, the biological activity of Capensifuranone has not been extensively investigated. A systematic evaluation of its biological effects is a critical next step to uncover its therapeutic potential. A multi-pronged approach is necessary for this exploration:

High-Throughput Screening: Screening Capensifuranone against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, can help to identify its potential biological activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects.

Target Identification and Validation: Once a biological activity is identified, the next step is to determine the specific cellular target(s) of Capensifuranone. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Elucidating the precise mechanism by which Capensifuranone exerts its biological effects is crucial for its further development. This will involve detailed biochemical and cellular studies to understand how it interacts with its target and modulates its function.

A thorough investigation of the biological properties of Capensifuranone will be essential to determine its potential as a lead compound for drug discovery.

Expanding the Chemical Space of Capensifuranone-Derived Scaffolds

The chemical scaffold of Capensifuranone provides an excellent starting point for the generation of new chemical entities with potentially improved biological activities and physicochemical properties. Future synthetic efforts should focus on:

Synthesis of Analog and Derivative Libraries: A systematic medicinal chemistry campaign should be undertaken to synthesize a diverse library of Capensifuranone analogs. This will involve modifying various positions of the furanone core and its side chains to probe the structure-activity relationship (SAR).

Scaffold Hopping and Diversity-Oriented Synthesis: In addition to simple derivatization, more advanced strategies such as scaffold hopping and diversity-oriented synthesis can be employed to generate novel molecular architectures inspired by the Capensifuranone core.

Structure-Activity Relationship (SAR) Studies: The biological activity of the synthesized analogs should be evaluated to establish a clear SAR. This information will be invaluable for guiding the design of second-generation compounds with enhanced potency, selectivity, and drug-like properties.

By systematically exploring the chemical space around the Capensifuranone scaffold, it may be possible to identify new compounds with significant therapeutic potential.

Q & A

Q. What steps ensure compliance with open-access mandates when publishing Capensifuranone-related data?

  • Methodological Answer : Deposit spectra (NMR, MS) in public databases (e.g., PubChem, ChEBI). License datasets under CC-BY-SA 3.0 and provide DOIs for supplementary materials. Reference institutional ethics approval codes in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.